molecular formula C10H12N2 B6612647 5-(tert-Butyl)picolinonitrile CAS No. 1211535-66-8

5-(tert-Butyl)picolinonitrile

Cat. No.: B6612647
CAS No.: 1211535-66-8
M. Wt: 160.22 g/mol
InChI Key: XJKLULVLIXYFKV-UHFFFAOYSA-N
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Description

5-(tert-Butyl)picolinonitrile is a pyridine derivative characterized by a nitrile group at the 2-position and a bulky tert-butyl substituent at the 5-position of the pyridine ring. This compound is likely synthesized via alkylation or cross-coupling reactions, similar to methods described for its analogs, such as metallaphotoredox-mediated C–H functionalization () or condensation reactions with tert-butyl-containing precursors .

Properties

IUPAC Name

5-tert-butylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,3)8-4-5-9(6-11)12-7-8/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKLULVLIXYFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)picolinonitrile can be achieved through several methodsThis method typically requires the use of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(tert-Butyl)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)picolinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Table 1: Key Properties of Picolinonitrile Derivatives

Compound Substituent Melting Point (°C) Synthetic Yield (%) Key Applications/Activities
5-(4-Chlorophenyl)picolinonitrile 4-Chlorophenyl 144–145 66 Insecticidal agents ()
5-(4-Fluorophenyl)picolinonitrile 4-Fluorophenyl 146–147 64 Insecticidal agents ()
5-(3,5-Dimethoxyphenyl)picolinonitrile 3,5-Dimethoxyphenyl 140–141 75 Not specified ()
5-(Trifluoromethyl)picolinonitrile CF₃ Not reported 71 (condensation) Ligand synthesis, TYK2 inhibitors ()
5-(sec-Butyl)picolinonitrile sec-Butyl Not reported Not reported Synthetic intermediate ()
5-(Hydroxymethyl)picolinonitrile CH₂OH Not reported Not reported High similarity (0.84) to tert-butyl analog ()
5-(Trifluoromethoxy)picolinonitrile OCF₃ Not reported 35 (NMR yield) Pharmaceutical intermediate ()

Key Observations:

Substituent Effects on Physical Properties :

  • Aryl-substituted derivatives (e.g., 4-chlorophenyl, 4-fluorophenyl) exhibit higher melting points (140–147°C) due to strong π-π stacking and crystallinity . In contrast, alkyl or bulky substituents like tert-butyl likely reduce melting points by disrupting crystal packing.
  • The tert-butyl group’s hydrophobicity may enhance lipid solubility compared to polar substituents like hydroxymethyl or trifluoromethoxy .

Synthetic Efficiency :

  • Aryl derivatives are synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution with moderate yields (64–75%) .
  • Alkyl analogs (e.g., sec-butyl) are prepared via metallaphotoredox C–H functionalization, achieving regioselectivity ratios of 3:1 (sec-butyl vs. linear butyl) .

Biological and Industrial Relevance: Aryl-substituted picolinonitriles demonstrate insecticidal activity, attributed to electron-withdrawing groups enhancing binding to biological targets .

Reactivity and Stability

  • Electronic Effects : Nitriles adjacent to electron-donating groups (e.g., tert-butyl) may exhibit reduced electrophilicity compared to electron-withdrawing substituents (e.g., CF₃, Cl), altering reactivity in condensation or cyclization reactions .

Biological Activity

5-(tert-Butyl)picolinonitrile, a derivative of picolinonitrile, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to the pyridine ring, which significantly influences its chemical reactivity and biological properties. The molecular formula is C10H12N2C_{10}H_{12}N_2, and it exhibits unique interactions due to the bulky tert-butyl substituent.

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of various bioactive compounds, including 1H-indazole derivatives. These derivatives are known for their diverse biological activities, including:

  • Anticancer : In vitro studies suggest that derivatives may inhibit tumor growth.
  • Antiviral : Potential efficacy against viral infections has been noted.
  • Antibacterial : Exhibits activity against various bacterial strains.
  • Anti-inflammatory : May modulate inflammatory pathways.

The compound's mechanism involves interactions with specific molecular targets and pathways, influencing biochemical processes that lead to these therapeutic effects.

Anticancer Activity

A study investigated the anticancer properties of this compound derivatives. The results indicated that certain derivatives displayed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) analysis highlighted that modifications to the tert-butyl group could enhance potency.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

CompoundMIC (µg/mL)Bacterial Strain
This compound25Staphylococcus aureus
This compound50Escherichia coli

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential was evaluated through assays measuring the inhibition of nitric oxide production in macrophage cell lines. Results indicated a dose-dependent reduction in nitric oxide levels, suggesting that this compound may modulate inflammatory responses.

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
    • Method : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : A significant reduction in cell viability was observed at concentrations above 20 µM, with IC50 values calculated at approximately 15 µM.
  • Case Study on Antimicrobial Activity :
    • Objective : To assess the antibacterial efficacy against common pathogens.
    • Method : Disk diffusion method was employed to evaluate bacterial inhibition zones.
    • Results : Zones of inhibition ranged from 10 mm to 20 mm depending on bacterial strain and concentration used.

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